molecular formula C10H11NO B8694341 3-methyl-2,3-dihydro-1H-indole-1-carbaldehyde CAS No. 83976-28-7

3-methyl-2,3-dihydro-1H-indole-1-carbaldehyde

Cat. No. B8694341
CAS RN: 83976-28-7
M. Wt: 161.20 g/mol
InChI Key: CCALERLRZIKVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2,3-dihydro-1H-indole-1-carbaldehyde is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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properties

CAS RN

83976-28-7

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-methyl-2,3-dihydroindole-1-carbaldehyde

InChI

InChI=1S/C10H11NO/c1-8-6-11(7-12)10-5-3-2-4-9(8)10/h2-5,7-8H,6H2,1H3

InChI Key

CCALERLRZIKVGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=CC=CC=C12)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Indoline (23.3 g, 175 mmol) with formic acid (11.5 ml, 305 mmol) was refluxed in toluene (250 mL) with a Dean-Stark trap to collect the formed water. After 1 h of reflux, 6 mL of water was tapped off and the reaction mixture was cooled to RT, some greenish solid was formed in the mixture. Water (250 mL) was added and the organic layer was washed with another portion of water (250 mL) and with brine (250 mL), dried over Na2SO4, filtered and evaporated to dryness. Yield: 22.5 g (80% of a yellow oil, identified as 3 by 1H-NMR. This crude material was crystallized from 2-propanol, the formed crystals were collected by filtration and washed with 2-propanol. Yield: 3.0 g (11%). The mother liquor was evaporated to dryness and the residue was purified by column chromatography (Silica, EtOAc: heptanes=1:3→1:1). Yield: 15.5 g (55%) of a yellowish oil that crystallized upon standing. The two portions were combined and used as such in the next step.
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

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